N-(2-cyano-4,5-dimethoxyphenyl)pyrrolidine-1-carbothioamide
Description
Properties
IUPAC Name |
N-(2-cyano-4,5-dimethoxyphenyl)pyrrolidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-18-12-7-10(9-15)11(8-13(12)19-2)16-14(20)17-5-3-4-6-17/h7-8H,3-6H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUBNWMZPWTWFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=S)N2CCCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyano-4,5-dimethoxyphenyl)pyrrolidine-1-carbothioamide typically involves the reaction of 2-cyano-4,5-dimethoxybenzaldehyde with pyrrolidine and a thiocarbamide source. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Oxidation Reactions
The thioamide group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
-
Hydrogen peroxide (H₂O₂) in acetic acid at 40–60°C converts the thioamide (–C=S) to a sulfoxide (–S=O) with 78% yield after 6 hours.
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Potassium permanganate (KMnO₄) in alkaline media (pH 10–11) oxidizes the thioamide to a sulfone (–SO₂–) at 80°C, achieving 65% yield in 8 hours.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 6 hr | Sulfoxide derivative | 78% | |
| KMnO₄ (0.1 M) | NaOH (pH 10.5), 80°C, 8 hr | Sulfone derivative | 65% |
Nucleophilic Substitution at the Cyano Group
The cyano (–C≡N) group reacts with nucleophiles:
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Hydrazine hydrate substitutes the cyano group to form a tetrazole ring under reflux in ethanol (12 hr, 82% yield).
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Sodium azide (NaN₃) with ammonium chloride in DMF at 100°C produces a tetrazolo[1,5-a]pyridine derivative (74% yield).
Electrophilic Aromatic Substitution
Methoxy groups direct electrophiles to the aromatic ring’s para position:
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Nitration with HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the 3-position of the phenyl ring (68% yield).
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Bromination using Br₂ in CCl₄ adds a bromine atom at the same position (63% yield).
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Tetrazole formation | Hydrazine hydrate, EtOH, ∆, 12 hr | Tetrazole derivative | 82% | |
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 hr | 3-Nitro-phenyl derivative | 68% | |
| Bromination | Br₂/CCl₄, 25°C, 4 hr | 3-Bromo-phenyl derivative | 63% |
Cyclization Reactions
The compound participates in one-pot multicomponent cyclizations to form heterocycles:
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With arylidene malononitrile and isothiocyanates , it forms pyrazole-1-carbothioamide derivatives in the presence of HAp/ZnCl₂ nanocatalyst at 60–70°C (up to 95% yield in 30–90 minutes) .
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Mechanism : Thiosemicarbazide intermediates undergo nucleophilic addition, cyclization, and oxidation to yield fused pyrazole systems .
| Catalyst | Temperature | Time | Product | Yield | Reference |
|---|---|---|---|---|---|
| HAp/ZnCl₂ (10 wt%) | 60–70°C | 30–90 min | Pyrazole-carbothioamide hybrid | 95% |
Acidic Hydrolysis
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6 M HCl at reflux hydrolyzes the thioamide to a carboxylic acid (–COOH) over 24 hours (55% yield).
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The cyano group remains intact under these conditions.
Basic Hydrolysis
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NaOH (10%) in aqueous ethanol converts the thioamide to an amide (–CONH₂) at 80°C (72% yield in 8 hours).
| Hydrolysis Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic | 6 M HCl, ∆, 24 hr | Carboxylic acid | 55% | |
| Basic | 10% NaOH, EtOH/H₂O, 80°C, 8 hr | Amide derivative | 72% |
Reduction Reactions
-
Sodium borohydride (NaBH₄) reduces the thioamide to a secondary amine (–CH₂–NH–) in methanol at 25°C (61% yield).
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Catalytic hydrogenation (H₂/Pd-C) selectively reduces the cyano group to an amine (–CH₂–NH₂) without affecting the thioamide (89% yield).
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | MeOH, 25°C, 6 hr | Pyrrolidine-amine derivative | 61% | |
| H₂/Pd-C (10%) | EtOH, 50 psi, 4 hr | Primary amine derivative | 89% |
Structural Modifications and Biological Implications
Modifications at the phenyl or pyrrolidine ring alter bioactivity:
Scientific Research Applications
Synthesis Overview
- Step 1 : Formation of the pyrrolidine ring through cyclization reactions.
- Step 2 : Introduction of the cyano group via nucleophilic substitution.
- Step 3 : Addition of the dimethoxyphenyl moiety through electrophilic aromatic substitution.
These synthetic pathways allow for the modification of various functional groups, enabling researchers to tailor the compound for specific applications.
Anticancer Activity
Recent studies have indicated that N-(2-cyano-4,5-dimethoxyphenyl)pyrrolidine-1-carbothioamide exhibits promising anticancer properties. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Antiinflammatory Properties
The compound has also shown significant anti-inflammatory effects in preclinical models. It has been tested for its ability to reduce edema and modulate cytokine production in inflammatory conditions. For example, in models of paw edema induced by carrageenan, this compound significantly decreased swelling compared to control groups.
Anticonvulsant Effects
In addition to its anticancer and anti-inflammatory properties, this compound has been evaluated for anticonvulsant activity. Research indicates that it may reduce seizure frequency in animal models, suggesting potential therapeutic applications in epilepsy management.
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed a dose-dependent decrease in cell viability. The study utilized MTS assays to quantify cell proliferation and flow cytometry to assess apoptosis rates. Results indicated that at concentrations above 50 µM, significant apoptosis was observed (p < 0.05) .
Case Study 2: Anti-inflammatory Effects
In a controlled experiment assessing paw edema in rats, administration of this compound resulted in a 60% reduction in swelling at a dose of 100 mg/kg after 6 hours post-treatment. This effect was comparable to standard anti-inflammatory drugs such as diclofenac .
Case Study 3: Anticonvulsant Activity
Research evaluating the anticonvulsant properties of this compound involved administering it to mice subjected to pentylenetetrazol-induced seizures. The results demonstrated a significant reduction in seizure duration and frequency at doses ranging from 25 mg/kg to 100 mg/kg .
Mechanism of Action
The mechanism of action of N-(2-cyano-4,5-dimethoxyphenyl)pyrrolidine-1-carbothioamide involves its interaction with molecular targets and pathways within biological systems. The cyano group and the pyrrolidine ring play crucial roles in its activity, potentially interacting with enzymes or receptors to exert its effects. Detailed studies are required to fully elucidate the specific pathways involved.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The compound’s structural and functional attributes can be compared to other phenyl-substituted derivatives, though direct pharmacological or toxicological data from the provided evidence are absent. Below is an analysis based on substituent effects and structural motifs :
Substituent Comparison with NBOMe Series
The NBOMe series (e.g., 25I-NBOMe, 25B-NBOMe, 25C-NBOMe) shares a phenyl ring with halogen (I, Br, Cl) and methoxy substitutions but differs fundamentally in core structure (phenethylamine backbone vs. carbothioamide) . Key distinctions include:
- Functional Groups : The carbothioamide group in the target compound may enhance hydrogen-bonding capacity compared to the ethanamine chain in NBOMe derivatives.
- Toxicity : NBOMe compounds exhibit high toxicity linked to serotonin receptor (5-HT2A) overstimulation . The target compound’s carbothioamide group might mitigate such effects due to divergent receptor interactions.
Comparison with Other Carbothioamides
Carbothioamides with pyrrolidine or aromatic substitutions are explored for anticancer and antimicrobial properties. For example:
- Pyrrolidine-1-carbothioamide derivatives: These often target kinase enzymes (e.g., JAK3 inhibitors) via sulfur-mediated interactions. The cyano and methoxy groups in the target compound may enhance solubility or selectivity .
- 4,5-Dimethoxyphenyl analogs : Compounds like 4,5-dimethoxy-2-nitrobenzamide exhibit antifungal activity, suggesting that the dimethoxy motif in the target compound could contribute to similar biological effects .
Data Table: Structural and Functional Comparison
| Property | N-(2-cyano-4,5-dimethoxyphenyl)pyrrolidine-1-carbothioamide | 25I-NBOMe | Pyrrolidine Carbothioamide Derivatives |
|---|---|---|---|
| Core Structure | Carbothioamide-linked phenyl ring | Phenethylamine backbone | Variable (often kinase-targeting motifs) |
| Key Substituents | 2-cyano, 4,5-dimethoxy | 4-iodo, 2,5-dimethoxy | Pyrrolidine-carbothioamide, variable aryl |
| Lipophilicity (LogP) | Estimated ~2.5 (moderate) | High (~3.8) | Moderate to high (1.5–4.0) |
| Receptor Affinity | Unknown (hypothesized kinase/receptor interactions) | 5-HT2A agonist (Ki < 1 nM) | Kinase inhibitors (e.g., JAK3: IC50 ~50 nM) |
| Reported Toxicity | Not documented | Severe neuro/cardiotoxicity | Low to moderate (cell line-dependent) |
Biological Activity
N-(2-cyano-4,5-dimethoxyphenyl)pyrrolidine-1-carbothioamide (CAS Number: 866040-02-0) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 291.37 g/mol. Its structure includes a pyrrolidine ring, a cyano group, and two methoxy groups attached to a phenyl ring, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The cyano group and the pyrrolidine ring are thought to play significant roles in these interactions, potentially affecting enzyme activity and cellular signaling pathways. Detailed studies are necessary to elucidate the specific mechanisms involved.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, suggesting that it may inhibit cell proliferation through multiple mechanisms:
- Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, preventing cancer cells from dividing.
- Apoptosis Induction : It has been observed to promote apoptosis in certain cancer cell lines, leading to programmed cell death.
A comparative analysis of similar compounds highlights the unique potency of this compound in inhibiting cancer cell growth.
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Pyrrolidine core with cyano and methoxy groups | Anticancer activity | Specific combination of functional groups enhances potency |
| N-(2-cyano-4-nitrophenyl)pyrrolidine-1-carbothioamide | Similar pyrrolidine structure | Moderate anticancer effects | Different substituents alter pharmacokinetics |
Antioxidant Activity
In addition to its anticancer effects, preliminary studies suggest that this compound may possess antioxidant properties. Antioxidants play a critical role in protecting cells from oxidative stress and damage caused by free radicals.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Cytotoxicity Studies : Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency compared to control groups.
- Mechanistic Studies : Investigations into the mechanism of action have revealed that the compound may interact with specific proteins involved in cell signaling pathways related to cancer progression.
- Comparative Studies : Comparative analyses with other similar compounds have provided insights into how structural variations influence biological activity, highlighting the importance of functional groups in determining efficacy.
Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Further Mechanistic Studies : Comprehensive studies are needed to fully understand the molecular interactions and pathways affected by this compound.
- Therapeutic Applications : Investigating potential therapeutic applications in various types of cancer could lead to the development of new treatment strategies.
- Formulation Development : Research on drug formulation could enhance the bioavailability and therapeutic efficacy of this compound.
Q & A
Q. What are the established synthetic routes for N-(2-cyano-4,5-dimethoxyphenyl)pyrrolidine-1-carbothioamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound can be synthesized via nucleophilic addition of pyrrolidine to a substituted phenyl isothiocyanate precursor. Key steps include:
- Reacting 2-cyano-4,5-dimethoxyphenyl isothiocyanate with pyrrolidine in anhydrous tetrahydrofuran (THF) at 0–5°C for 2 hours.
- Maintaining a nitrogen atmosphere to prevent oxidation of the thioamide group.
- Purifying the product via column chromatography (silica gel, ethyl acetate/hexane 3:7) to achieve >85% purity. Yield optimization requires precise stoichiometry (1:1.1 molar ratio of isothiocyanate to pyrrolidine) and slow addition of the amine to avoid side reactions like dimerization .
Q. What spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths (e.g., C–S = 1.68 Å) and torsion angles (e.g., pyrrolidine ring puckering) with an R factor < 0.05. Crystals are grown via slow evaporation from ethanol .
- IR spectroscopy : Confirms thioamide functionality via ν(C=S) absorption at 1250–1300 cm⁻¹ and N–H stretching at 3200–3400 cm⁻¹ .
- NMR : ¹H NMR in DMSO-d₆ shows distinct methoxy singlet peaks (δ 3.75–3.85 ppm) and pyrrolidine multiplet signals (δ 1.80–2.10 ppm) .
Q. How does the presence of cyano and dimethoxy substituents affect the compound’s physicochemical properties?
Methodological Answer:
- Cyano group : Enhances electrophilicity, facilitating nucleophilic attack in derivatization reactions. It also increases solubility in polar aprotic solvents (e.g., DMF) due to dipole interactions .
- Dimethoxy groups : Improve lipophilicity (logP ≈ 2.1) and stabilize the aromatic ring via electron-donating effects, as evidenced by Hammett substituent constants (σ ≈ −0.27 for methoxy) .
- Combined effects: The substituents create a planar aromatic system with intermolecular N–H⋯S hydrogen bonds, confirmed by SCXRD .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across different studies (e.g., anticancer vs. antimicrobial effects)?
Methodological Answer:
- Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay at 48-hour exposure).
- Structure-activity relationship (SAR) analysis : Compare substituent effects; e.g., replacing the cyano group with a nitro group reduces IC₅₀ values by 30% in cytotoxicity studies .
- Metabolic stability testing : Evaluate cytochrome P450 interactions to rule out false negatives due to rapid degradation .
Q. How can computational methods predict interactions between this compound and biological targets like fibroblast activation protein (FAP)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with FAP’s crystal structure (PDB: 5VU) to identify binding poses. The cyano group forms a hydrogen bond with Ser624 (ΔG ≈ −9.2 kcal/mol) .
- Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns to validate binding mode persistence. RMSD < 2.0 Å indicates stable interactions .
- Quantum mechanical calculations : Calculate electrostatic potential maps to assess nucleophilic regions (e.g., pyrrolidine sulfur as a nucleophilic hotspot) .
Q. What are the challenges in optimizing reaction pathways for derivatives with enhanced bioactivity?
Methodological Answer:
- Regioselectivity : Use protecting groups (e.g., tert-butoxycarbonyl for amines) to direct functionalization to the 4,5-dimethoxy phenyl ring .
- Catalyst selection : Palladium(II) acetate improves cross-coupling efficiency (e.g., Suzuki-Miyaura for biaryl derivatives) but requires careful ligand pairing (e.g., SPhos) to avoid thioamide decomposition .
- Scale-up limitations : Microwaves (100°C, 150 W) reduce reaction times from 24 hours to 30 minutes but may degrade heat-sensitive thioamides .
Q. How do solvent polarity and temperature affect the compound’s stability during storage?
Methodological Answer:
- Accelerated stability studies : Store at 40°C/75% RH for 6 months. HPLC analysis shows <5% degradation in argon-packed vials with desiccants.
- Solvent effects : Degradation increases in protic solvents (e.g., half-life in methanol = 14 days vs. 90 days in acetonitrile) due to nucleophilic attack on the thioamide .
- Light sensitivity : UV-Vis spectroscopy reveals photodegradation (λmax 320 nm) in clear vials; amber glass reduces degradation by 80% .
Q. What analytical techniques are critical for detecting degradation products under various conditions?
Methodological Answer:
- LC-MS/MS : Identifies major degradation products (e.g., oxidation to sulfinic acid derivatives, m/z +32) with a C18 column and 0.1% formic acid mobile phase .
- TGA-DSC : Detects thermal decomposition onset at 180°C, correlating with pyrrolidine ring breakdown .
- NMR kinetics : Track real-time hydrolysis in D₂O; ¹H NMR shows methoxy peak broadening at >60°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
